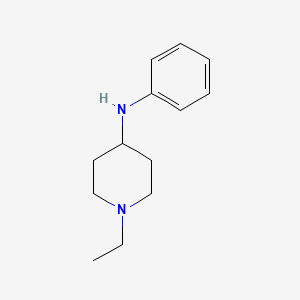

1-ethyl-N-phenylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-N-phenylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a phenyl group attached to the nitrogen atom of the piperidine ring

Métodos De Preparación

The synthesis of 1-ethyl-N-phenylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-Ethyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced amine form.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 1-ethyl-N-phenylpiperidin-4-amine is often linked to the development of potent analgesics, particularly those related to fentanyl derivatives. The compound serves as a precursor in the synthesis of various analogs that exhibit significant analgesic activity. For instance, the synthesis of carboxy-fentanyls begins with 1-phenethyl-N-phenylpiperidin-4-amines, highlighting the importance of piperidine derivatives in creating effective pain management drugs .

Table 1: Synthesis Pathways of Piperidine Derivatives

| Compound | Synthesis Method | Key Features |

|---|---|---|

| Fentanyl | Acylation of 1-benzyl-4-anilinopiperidine | High analgesic potency |

| Norfentanyl | Debenzylation followed by N-alkylation | Reduced cardiovascular toxicity |

| This compound | Condensation with aniline | Precursor for various analgesics |

Pharmacological Properties

The pharmacological profile of this compound is characterized by its interaction with opioid receptors. These interactions are critical for its analgesic properties. Research indicates that compounds derived from this structure can exhibit varying degrees of potency, with some analogs being significantly more effective than others due to structural modifications .

Case Studies in Analgesia

Several studies have documented the analgesic effects of compounds related to this compound:

- Fentanyl Analog Studies : Research has shown that modifications to the piperidine ring can enhance or diminish analgesic activity. For instance, compounds with additional methyl groups or alterations in the acyl group exhibit different potencies in pain relief models .

- Comparative Efficacy : In animal models, derivatives such as norfentanyl have been shown to possess lower cardiovascular toxicity compared to their parent compounds, making them suitable for clinical applications where safety is paramount .

Potential Therapeutic Uses

The therapeutic potential of this compound extends beyond pain management:

Cancer Therapy

Recent advancements have explored the use of piperidine derivatives in cancer treatment. Some compounds demonstrate cytotoxicity against specific tumor cell lines, suggesting a role in oncology . The incorporation of piperidine moieties into drug design has been linked to improved efficacy against cancer cells.

Neurodegenerative Diseases

Research has also indicated that piperidine derivatives can inhibit enzymes relevant to neurodegenerative diseases like Alzheimer's. For instance, compounds resembling this compound have shown promise as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's therapy .

Mecanismo De Acción

The mechanism of action of 1-ethyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring structure allows it to bind to these targets, potentially modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-Ethyl-N-phenylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

N-phenylpiperidin-4-amine: Lacks the ethyl group, which may affect its binding affinity and pharmacological properties.

1-ethylpiperidin-4-amine: Lacks the phenyl group, which may influence its chemical reactivity and biological activity.

N-ethyl-N-phenylpiperidin-4-amine: Contains an additional ethyl group, potentially altering its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-Ethyl-N-phenylpiperidin-4-amine (EPPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors, including opioid receptors. This article delves into the biological activity of EPPA, highlighting its mechanisms of action, research findings, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C16H22N2, characterized by a piperidine ring substituted with an ethyl group and a phenyl group. This unique structure is pivotal in determining its biological activity and pharmacological properties. The presence of the ethyl and phenyl groups enhances the compound's binding affinity to various biological targets, particularly receptors involved in pain modulation.

EPPA's mechanism of action primarily involves its interaction with G-protein coupled receptors (GPCRs) , notably the opioid receptors. The piperidine ring facilitates binding to these receptors, which play a crucial role in pain perception and analgesia. Research indicates that modifications to the piperidine structure can significantly influence binding affinity and selectivity towards specific receptor subtypes, potentially leading to varied pharmacological effects.

Biological Activity Overview

Analgesic Properties : Compounds within the piperidine class are known for their analgesic properties. Studies suggest that EPPA may exhibit similar effects, making it a candidate for pain management therapies.

Receptor Interactions : EPPA has shown interactions with multiple receptor types:

- Opioid Receptors : Significant binding affinity has been observed, suggesting potential use in treating pain.

- Dopaminergic Receptors : Preliminary studies indicate possible interactions that could influence mood and reward pathways.

Comparative Studies

To understand the uniqueness of EPPA's biological activity, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Ethyl-N-[4-(1H-imidazol-3-yl)phenyl]piperidin-4-amine | Imidazole ring instead of phenyl | Potentially different biological activity due to imidazole's properties |

| 1-Ethyl-N-[4-(1H-triazol-3-yl)phenyl]piperidin-4-amine | Triazole ring instead of phenyl | Variation in receptor interaction profiles |

| N-Phenylpiperidin-4-amine | Lacks ethyl substitution | Serves as a baseline for comparing substituent effects |

The structural variations significantly impact the biological activity and receptor interaction profiles of these compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacokinetics and pharmacodynamics of EPPA:

- Study on Opioid Receptor Binding : A study demonstrated that EPPA binds effectively to mu-opioid receptors, suggesting its potential as an analgesic agent. The binding affinity was measured using radiolabeled ligands, revealing comparable efficacy to established opioid medications .

- Behavioral Studies : Animal models treated with EPPA showed reduced pain responses in formalin-induced nociception tests, indicating its analgesic potential. These findings align with its receptor binding profile, supporting further investigation into its therapeutic applications.

Propiedades

IUPAC Name |

1-ethyl-N-phenylpiperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCRLBNVZQALIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.